(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-9-14-15(10-11)21-17(19(14)3)18-16(20)13-7-5-4-6-12(13)2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGXUKDKUXJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound’s structural analogs differ primarily in substituent patterns on the benzothiazole ring and the benzamide moiety. Key examples include:
Key Observations:
Spectral and Physicochemical Properties
NMR and MS Data:
- Target Compound : Expected ¹H NMR signals include δ 2.4–2.6 ppm (methyl groups) and aromatic protons at δ 7.0–8.0 ppm.
- Analog 7a () : ¹H NMR shows ethyl group signals (δ 1.2–1.5 ppm) and phenyl protons (δ 7.3–7.6 ppm).
- Nitro Derivative (): Distinct NO₂-related deshielding in ¹³C NMR (~150 ppm).
Melting Points and Solubility:
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide, a thiazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a dimethylbenzo[d]thiazole moiety linked to a benzamide group. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.39 g/mol. The thiazole ring contributes to its heterocyclic nature, enhancing its chemical reactivity and biological activity.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.39 g/mol |
| Key Functional Groups | Thiazole, Benzamide |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, suggesting potential as an antibiotic agent.
- Antioxidant Properties : It has been evaluated for its capability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Specific studies have demonstrated its ability to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production.
The biological activity of this compound is attributed to its structural interactions with biological targets:
- Enzyme Interaction : The thiazole ring can form π-π stacking interactions and hydrogen bonds with enzyme active sites, modulating their activity.
- Cellular Uptake : The lipophilic nature of the compound facilitates cellular penetration, allowing it to exert effects on intracellular targets.
Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antioxidant Activity
In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants such as ascorbic acid. The half-maximal inhibitory concentration (IC50) was assessed using the DPPH radical scavenging method:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 30 |
| Ascorbic Acid | 25 |
Tyrosinase Inhibition
The compound's potential as a skin-lightening agent was evaluated through tyrosinase inhibition studies. It showed competitive inhibition with an IC50 value significantly lower than that of kojic acid:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.5 |
| Kojic Acid | 24.09 |
Q & A
Q. What are the optimal synthetic routes for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide, and how do reaction conditions influence yield?
Answer: Synthesis typically involves a multi-step process starting with the condensation of 3,6-dimethylbenzo[d]thiazol-2-amine with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dry DCM) . Key variables include:
- Temperature : 0–5°C for imine formation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization.
- Catalysts : Lewis acids like ZnCl₂ may stabilize intermediates.
Yield optimization (reported up to 68% in analogs) requires strict anhydrous conditions and inert atmospheres . Purity is verified via HPLC (>95%) and TLC monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its (E)-isomer?
Answer:
- NMR :
- IR : Stretching vibrations at 1660–1680 cm⁻¹ (C=O amide) and 1580 cm⁻¹ (C=N) .
- MS : Molecular ion [M+H]⁺ at m/z 325.4 (calculated), with fragmentation patterns matching thiazole ring cleavage .
Q. How can researchers design preliminary biological assays to evaluate its antimicrobial potential?
Answer:
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assays) .
- Concentration Range : 1–256 µg/mL in Mueller-Hinton broth, with 24-hour incubation.
- Controls : Ciprofloxacin (positive) and DMSO (solvent control).
- Data Interpretation : MIC ≤ 64 µg/mL suggests promising activity. Note: Thiazole derivatives often show Gram-positive selectivity due to membrane interaction .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., EGFR), and what structural modifications enhance selectivity?
Answer:
- Docking Studies : Use AutoDock Vina with EGFR (PDB: 1M17). The thiazole ring and benzamide moiety align with the ATP-binding pocket; methyl groups at C3/C6 reduce steric hindrance .
- MD Simulations : 100-ns trajectories assess stability; RMSD <2 Å indicates stable binding.
- SAR Insights : Introducing electron-withdrawing groups (e.g., -SO₂CH₃) at C6 improves affinity (ΔG ≤ -9.5 kcal/mol in analogs) .
Q. How should researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Answer:
- In Vitro/In Vivo Discrepancies : Poor solubility or metabolic instability may reduce efficacy in vivo.
- Mitigation Strategies :
Q. What methodologies validate the compound’s role in modulating oxidative stress pathways (e.g., Nrf2/Keap1)?
Answer:
- Biochemical Assays :
- ROS Detection : DCFH-DA fluorescence in HepG2 cells, with H₂O₂ as a positive control .
- Western Blotting : Quantify Nrf2 nuclear translocation and HO-1 expression.
- Gene Silencing : siRNA knockdown of Nrf2 reverses antioxidant effects, confirming pathway specificity .
- Animal Models : Zebrafish larvae (48 hpf) exposed to tert-butyl hydroperoxide; survival rates correlate with compound concentration (10–50 µM) .
Methodological Challenges
Q. How can researchers optimize chromatographic separation of (E)-isomer from (Z)-isomer impurities?
Answer:
- HPLC Conditions :
- Column: C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) over 30 min.
- Retention Time: (E)-isomer elutes at 12.3 min vs. (Z)-isomer at 14.1 min .
- Challenges : Baseline separation requires pH adjustment (pH 3.0) to protonate the imine nitrogen .
Q. What strategies improve the compound’s stability in aqueous solutions for long-term studies?
Answer:
- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis.
- Storage : -80°C in amber vials under argon; avoid freeze-thaw cycles.
- Stability Indicators : Monitor pH (drift >0.5 units indicates degradation) and UV-Vis absorbance at λ_max 275 nm .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Answer:
- Root Cause Analysis :
- Check synthesis intermediates via GC-MS for trace solvents (e.g., DMF residuals inhibit enzyme activity) .
- Validate purity with COSY NMR to detect diastereomers.
- Standardization : Use QC criteria (e.g., ≥98% purity, endotoxin levels <0.1 EU/mg) .
Q. What statistical models are appropriate for analyzing dose-response relationships in anti-inflammatory assays?
Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI).
- ANOVA : Compare treated vs. control groups (e.g., TNF-α suppression in RAW 264.7 cells) with Tukey’s post hoc test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
